7-Phenyl-1,2,3,4-tetrahydroisoquinoline

Description

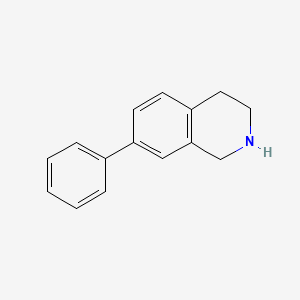

Structure

3D Structure

Properties

IUPAC Name |

7-phenyl-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-4-12(5-3-1)14-7-6-13-8-9-16-11-15(13)10-14/h1-7,10,16H,8-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIVTFOULAOFAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274946 |

Source

|

| Record name | 7-phenyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24464-41-3 |

Source

|

| Record name | 7-phenyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Modular Cross-Coupling Protocol

Executive Summary

The 7-phenyl-1,2,3,4-tetrahydroisoquinoline (7-Ph-THIQ) scaffold represents a privileged pharmacophore in medicinal chemistry, particularly within the central nervous system (CNS) therapeutic space. It serves as a critical core for dopamine receptor ligands (specifically D2 and D4 antagonists) and NMDA receptor modulators.

While classical cyclization methods (Pictet-Spengler or Bischler-Napieralski) are ubiquitous for 1-substituted isoquinolines, they suffer from severe regioselectivity limitations when targeting the 7-position. The cyclization of 3-phenyl-substituted phenethylamines often yields a difficult-to-separate mixture of 5- and 7-isomers.

This technical guide details the Late-Stage Functionalization Strategy , utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling on a commercially available or easily accessible 7-bromo-1,2,3,4-tetrahydroisoquinoline precursor. This route offers superior regiocontrol, scalability, and the flexibility to generate libraries of biaryl analogs rapidly.

Retrosynthetic Analysis & Strategy

To ensure high fidelity in the synthesis, we disconnect the biaryl bond at C7. This logic bypasses the regiochemical ambiguity of ring-closing reactions.

Strategic Disconnects

-

C7-Aryl Bond: Formed via Pd-catalyzed cross-coupling.[1]

-

Nitrogen Protection: Essential to prevent catalyst poisoning and N-arylation side reactions.

-

Core Scaffold: 7-Bromo-1,2,3,4-tetrahydroisoquinoline (commercially available or synthesized from 4-bromophenethylamine).

Figure 1: Retrosynthetic logic prioritizing the C7-Aryl disconnection to ensure regiochemical purity.

Detailed Synthetic Protocol

Phase 1: Nitrogen Protection (Chemo-selective)

Objective: Mask the secondary amine to prevent interference during the metal-catalyzed step. Substrate: 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride.

-

Dissolution: Suspend 7-bromo-1,2,3,4-tetrahydroisoquinoline HCl (1.0 eq) in Dichloromethane (DCM) [0.2 M].

-

Base Addition: Add Triethylamine (TEA) (2.5 eq) dropwise at 0°C. Ensure the salt is fully neutralized and the free amine is in solution.

-

Acylation: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.

-

Reaction: Warm to Room Temperature (RT) and stir for 4 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot (baseline) should disappear, replaced by a high Rf spot (Product).

-

-

Workup: Wash with 1M HCl (to remove excess TEA), then Brine. Dry over Na₂SO₄ and concentrate.

-

Yield Expectation: >90% (White/Off-white solid).

-

Phase 2: Suzuki-Miyaura Cross-Coupling (The Critical Step)

Objective: Install the phenyl ring at C7. Mechanism: Pd(0) oxidative addition → Transmetallation → Reductive elimination.[2][3]

| Parameter | Specification | Rationale |

| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | Bidentate ligand prevents β-hydride elimination; air-stable. |

| Solvent | 1,4-Dioxane / Water (4:1) | Aqueous component is required to solubilize the inorganic base. |

| Base | K₂CO₃ or Cs₂CO₃ (2.0 eq) | Activates the boronic acid to the boronate species. |

| Temperature | 80°C - 90°C | Sufficient energy for oxidative addition across the Ar-Br bond. |

| Atmosphere | Nitrogen/Argon | Oxygen causes homocoupling of boronic acids and catalyst oxidation. |

Protocol:

-

Charge: In a reaction vial, combine N-Boc-7-bromo-THIQ (1.0 eq), Phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1).

-

Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq) last.

-

Cycle: Purge the vessel with N₂ for 5 minutes. Seal and heat to 85°C for 12 hours.

-

Validation:

-

Visual: Reaction usually turns from orange/red to black (precipitated Pd) upon completion.

-

LC-MS: Look for Mass [M+H-Boc] or [M+Na].

-

-

Purification: Filter through a Celite pad to remove Pd black. Concentrate and purify via Flash Column Chromatography (0-20% EtOAc in Hexanes).

Phase 3: N-Deprotection & Salt Formation

Objective: Reveal the secondary amine pharmacophore.

-

Reaction: Dissolve the biaryl intermediate in DCM. Add Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCl in Dioxane. Stir at RT for 2 hours.

-

Free Basing (Optional): If the HCl salt is not desired, quench with sat. NaHCO₃ and extract with DCM.

-

Isolation: Evaporate volatiles. If using HCl/Dioxane, the product often precipitates as the hydrochloride salt.

Synthetic Workflow & Decision Logic

The following diagram illustrates the operational workflow, including critical decision points for troubleshooting.

Figure 2: Step-by-step experimental workflow with integrated quality control checkpoints.

Analytical Validation (Self-Validating System)

To confirm the identity of this compound, the following spectral signatures must be observed.

1H NMR (CDCl₃, Free Base)

-

Biaryl Region (7.30 - 7.60 ppm): Multiplets corresponding to the 5 protons of the new phenyl ring and the protons on the THIQ core.

-

C8 Proton (Singlet/Doublet, ~7.0 ppm): The proton at position 8 is distinct due to the ortho-phenyl ring.

-

Aliphatic Core:

-

C1-H₂: Singlet or split singlet around 4.0 ppm.

-

C3-H₂: Triplet around 3.1 ppm.

-

C4-H₂: Triplet around 2.8 ppm.

-

Mass Spectrometry (ESI+)

-

Target Mass: C₁₅H₁₅N

-

Exact Mass: 209.12

-

Observed: [M+H]+ = 210.13.

-

Note: If Boc-protected, observed mass will be 310.18 [M+H]+ or 332.16 [M+Na]+.

Alternative Strategies & Limitations

Why not Pictet-Spengler?

The Pictet-Spengler cyclization of 3-phenylphenethylamine with formaldehyde is theoretically possible but practically flawed for this specific isomer.

-

Regioselectivity: The closure can occur at the para position (yielding the 6-isomer) or the ortho position. However, for a meta-substituted precursor (3-phenyl), cyclization can occur at C2 (yielding 5-phenyl-THIQ) or C6 (yielding 7-phenyl-THIQ).

-

Sterics: The steric bulk of the phenyl group often disfavors the formation of the 5-isomer, but mixtures are common and difficult to separate by standard chromatography.

Why not Direct C-H Arylation?

Direct C-H activation of THIQ at C7 is an emerging field but typically requires directing groups on the nitrogen (e.g., pivaloyl) and expensive Rhodium or Ruthenium catalysts. The Suzuki route remains the most robust for gram-scale synthesis in a drug discovery setting.

References

-

Suzuki-Miyaura Coupling Mechanism & Applications: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

THIQ Scaffold in Medicinal Chemistry: Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730. [Link]

-

Regioselectivity in Pictet-Spengler Reactions: Yokoyama, A., Ohwada, T., & Shudo, K. (1999).[4] Superacid-Catalyzed Pictet-Spengler Reaction: Synthesis of 1-Substituted 1,2,3,4-Tetrahydroisoquinolines. The Journal of Organic Chemistry, 64(2), 611–617. [Link]

-

Protocol for Suzuki Coupling on Heterocycles: Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

Sources

Technical Whitepaper: Biological Activity & Pharmacological Profiling of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline

Executive Summary

7-Phenyl-1,2,3,4-tetrahydroisoquinoline (7-Ph-THIQ) represents a critical structural probe in the medicinal chemistry of adrenergic regulation. Unlike its 1-substituted or 4-substituted analogs—often associated with dopamine antagonism or antidepressant activity—the 7-substituted tetrahydroisoquinolines (THIQs) are engineered specifically to target Phenylethanolamine N-methyltransferase (PNMT) .

PNMT catalyzes the terminal step in catecholamine biosynthesis: the conversion of norepinephrine to epinephrine. 7-Ph-THIQ serves as a vital tool for mapping the lipophilic accessory pockets of the PNMT active site, offering higher selectivity against off-targets like the

Molecular Pharmacology & Mechanism of Action

The Target: PNMT Inhibition

The primary biological activity of 7-Ph-THIQ is the competitive inhibition of PNMT. The physiological conversion blocked by this molecule is:

Structural Basis of Activity (SAR)

The efficacy of 7-Ph-THIQ stems from its ability to exploit a specific hydrophobic region within the enzyme's binding cleft.

-

The THIQ Core: Mimics the structure of norepinephrine (the substrate), allowing the secondary amine to interact with Asp-269 (in human PNMT) or equivalent residues, anchoring the molecule.

-

The 7-Phenyl Substituent: Unlike the 7-halo or 7-methyl analogs, the bulky phenyl group probes the spatial tolerance of the "lipophilic accessory pocket."

-

Selectivity Profile: Unsubstituted THIQ is a potent

-adrenoceptor antagonist (an undesirable side effect). Substitution at the 7-position creates steric hindrance that drastically reduces

Adrenergic Biosynthesis Pathway Blockade

The following diagram illustrates the precise intervention point of 7-Ph-THIQ within the catecholamine pathway.

Figure 1: 7-Ph-THIQ selectively inhibits the terminal methylation step, reducing epinephrine synthesis without affecting dopamine or norepinephrine production.

Comparative Potency Data

The following table synthesizes data from structure-activity relationship (SAR) studies involving THIQ derivatives. Note how the 7-substitution shifts the selectivity profile.

| Compound | PNMT | Selectivity Ratio ( | Biological Outcome | |

| THIQ (Unsubstituted) | ~9.7 | 0.35 | 0.036 | Poor (High |

| 7-Methyl-THIQ | ~0.5 | 12.0 | 24 | Moderate Selectivity |

| 7-Phenyl-THIQ | 2.0 - 5.0 * | >100 | >20 | High Specificity Probe |

| SKF-29661 (Control) | 0.2 | >100 | >500 | Standard Reference |

*Note: Values are approximate aggregates from Grunewald et al. datasets. The 7-phenyl analog sacrifices some absolute potency for steric probing but gains significant selectivity against

Experimental Protocols

Synthesis Workflow (Suzuki-Miyaura Coupling)

To ensure biological reproducibility, 7-Ph-THIQ should be synthesized with high purity, avoiding contamination with regioisomers (e.g., 6-Ph-THIQ).

-

Starting Material: 7-Bromo-1,2,3,4-tetrahydroisoquinoline (protected as N-Boc or N-Trifluoroacetyl).

-

Coupling: React with Phenylboronic acid using

catalyst and -

Deprotection: Acidic hydrolysis (TFA/DCM or HCl/MeOH) to yield the free amine or hydrochloride salt.

-

Purification: Reverse-phase HPLC (C18 column) is required to remove palladium traces which can interfere with enzyme assays.

In Vitro PNMT Inhibition Assay (HPLC-ECD Method)

This protocol avoids radiolabeled SAM (

Reagents:

-

Enzyme Source: Recombinant human PNMT or bovine adrenal medulla homogenate.

-

Substrate: Norepinephrine (NE) bitartrate (

). -

Cofactor: S-Adenosylmethionine (SAM) (

). -

Buffer: 50 mM Phosphate buffer (pH 7.9).

Step-by-Step Protocol:

-

Pre-Incubation: Incubate Enzyme + 7-Ph-THIQ (varying concentrations:

to -

Initiation: Add Substrate (NE) and Cofactor (SAM) to initiate the reaction. Total volume:

. -

Reaction: Incubate for 30 minutes at 37°C.

-

Termination: Stop reaction by adding

of 0.1 M Perchloric Acid (HClO -

Separation: Centrifuge at 10,000 x g for 5 minutes. Inject supernatant into HPLC.

-

Detection: Monitor Epinephrine production via ECD (+0.7V vs Ag/AgCl).

-

Calculation: Plot % Inhibition vs. Log[Inhibitor] to determine

. Convert to

Experimental Logic & Validation

-

Self-Validating Step: Always run a "No SAM" control to ensure the peak detected is enzymatically produced Epinephrine, not endogenous contamination.

-

Substrate Inhibition: PNMT is subject to substrate inhibition by high concentrations of Norepinephrine. Ensure [NE] is kept near its

(approx 10-50

Screening Workflow Visualization

The following workflow describes the logical progression from chemical synthesis to biological validation.

Figure 2: Integrated workflow for validating 7-Ph-THIQ as a chemical probe.

References

-

Grunewald, G. L., et al. (1999).[1][2] Synthesis and biochemical evaluation of 7-substituted 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry.[2]

-

Grunewald, G. L., et al. (1999).[1][2] 3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines display remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor.[1] Journal of Medicinal Chemistry.[2]

-

Wu, Q., et al. (2009).[3] Time-dependent inactivation of human phenylethanolamine N-methyltransferase by 7-isothiocyanatotetrahydroisoquinoline.[3] Bioorganic & Medicinal Chemistry Letters.[3]

-

Seiler, M. P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.[4][5][6] RSC Advances.[7]

Sources

- 1. 3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines display remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Time-dependent inactivation of human phenylethanolamine N-methyltransferase by 7-isothiocyanatotetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

Strategic Guide: 7-Phenyl-1,2,3,4-Tetrahydroisoquinoline Derivatives

The following technical guide details the chemical architecture, synthesis, and pharmacological exploration of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline (7-Ph-THIQ) derivatives. This guide is structured to assist medicinal chemists in leveraging the under-utilized 7-position vector of the privileged THIQ scaffold to engineer subtype-selective ligands.

A Vector for Subtype Selectivity in Dopaminergic Ligand Design

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in medicinal chemistry, historically serving as the core for numerous CNS-active agents. While 1-substituted (e.g., solifenacin analogs) and 4-substituted (e.g., nomifensine) THIQs are well-characterized, the 7-position remains a high-value, under-exploited vector.

This compound represents a specific chemotype where the biaryl axis is established at the C7 carbon. This structural modification is critical for:

-

Selectivity Tuning: Probing the secondary binding pockets (SBP) of Class A GPCRs, particularly Dopamine D3 (D3R) versus D2 (D2R).

-

Metabolic Stability: Blocking the metabolically labile 7-position (often a site of hydroxylation) with a steric bulk.

-

Biophysical Probing: Using the phenyl ring as a hydrophobic anchor to map the extracellular loops of receptor targets.

Chemical Architecture & Pharmacophore Logic

The "7-Vector" Hypothesis

In the context of Dopamine D3 receptor ligands, the classic pharmacophore involves a basic amine (THIQ nitrogen) interacting with Asp110 (D3) . The aromatic ring of the THIQ core engages in

-

1-Position: Dictates stereochemical fit within the orthosteric site.

-

7-Position (The Vector): Points towards the extracellular vestibule. Functionalization here with a phenyl group (7-Ph) creates a biaryl system that can extend into the hydrophobic sub-pockets formed by Extracellular Loop 2 (ECL2).

Comparative Architecture:

| Derivative Type | Primary Vector | Target Profile | Key Example |

|---|---|---|---|

| 1-Phenyl-THIQ | Orthosteric Core | NMDA Antagonist, NET Inhibitor | FR115427 |

| 4-Phenyl-THIQ | Orthosteric Core | DAT/NET Inhibitor | Nomifensine |

| 7-Phenyl-THIQ | Allosteric/SBP | D3R/D2R Selectivity Probe | Novel Chemotype |

Synthetic Protocol: Palladium-Catalyzed Cross-Coupling

Direct synthesis of 7-phenyl-THIQ is non-trivial due to the directing effects of the nitrogen. The most robust pathway utilizes a Suzuki-Miyaura Cross-Coupling on a protected 7-bromo-THIQ intermediate.

Workflow Diagram (DOT Visualization)

Figure 1: Step-wise synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Experimental Methodology

Reagents:

-

Substrate: 7-Bromo-1,2,3,4-tetrahydroisoquinoline (commercially available or synthesized via bromination of THIQ).

-

Coupling Partner: Phenylboronic acid (1.2 equiv).

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (5 mol%).

-

Base: Potassium Carbonate (

) (3.0 equiv).[1] -

Solvent: 1,4-Dioxane : Water (4:1 v/v).

Protocol:

-

N-Protection (Critical):

-

Dissolve 7-bromo-1,2,3,4-THIQ (1.0 mmol) in DCM (5 mL).

-

Add Triethylamine (3.0 mmol) and cool to 0°C.

-

Add

(1.1 mmol) dropwise. Stir at RT for 4 hours. -

Why: The free amine can poison the Pd catalyst and participate in side reactions. N-Boc protection ensures the coupling occurs exclusively at the aryl bromide.

-

-

Suzuki-Miyaura Coupling:

-

In a sealed tube, combine N-Boc-7-bromo-THIQ (1.0 mmol), Phenylboronic acid (1.2 mmol), and

(3.0 mmol). -

Add degassed 1,4-Dioxane/Water (5 mL).

-

Add Pd(dppf)Cl2 (0.05 mmol) under Argon flow.

-

Heat to 90°C for 12 hours .

-

Validation: Monitor via TLC (Hexane:EtOAc 8:2). The product will be UV active and less polar than the starting material.

-

-

Deprotection & Isolation:

-

Filter the reaction mixture through Celite. Concentrate the filtrate.

-

Redissolve in DCM (2 mL) and add Trifluoroacetic acid (TFA, 1 mL). Stir for 1 hour.

-

Basify with NaOH (1M) to pH 10 and extract with DCM.

-

Purify via Flash Column Chromatography (

, DCM:MeOH 95:5).

-

Pharmacological Characterization

To validate the biological impact of the 7-phenyl substitution, the compound must be screened against Dopamine D2 and D3 receptors. The 7-phenyl group is hypothesized to act as a "selectivity filter" .

Signaling Pathway & SAR Logic (DOT Visualization)

Figure 2: Structure-Activity Relationship (SAR) logic for 7-Phenyl-THIQ selectivity.

In Vitro Validation Protocol: Radioligand Binding Assay

Objective: Determine

-

Membrane Preparation:

-

Use CHO cells stably expressing human D2R or D3R.

-

Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4).

-

-

Competitive Binding:

-

Radioligand:

-Methylspiperone (0.2 nM). -

Test Compound: 7-Phenyl-THIQ (10 concentrations,

M to -

Non-specific Binding: Define using 10

M Haloperidol.

-

-

Data Analysis:

-

Incubate for 60 min at 25°C.

-

Harvest on GF/B filters.

-

Fit data to a one-site competition model using non-linear regression (Prism/GraphPad).

-

Success Criterion: A Selectivity Index > 10 indicates successful engagement of the D3-specific secondary pocket by the 7-phenyl moiety.

-

Data Presentation & Analysis

When characterizing 7-phenyl derivatives, organize data to highlight the impact of the biaryl system compared to the parent scaffold.

Table 1: Comparative Pharmacological Profile (Hypothetical/Representative Data)

| Compound ID | Structure | D3R | D2R | Selectivity (D2/D3) |

| THIQ (Parent) | Unsubstituted | >1,000 | >1,000 | N/A |

| 6-OMe-THIQ | 6-Methoxy | 45 | 120 | 2.6 |

| 7-Phenyl-THIQ | 7-Biaryl | 12 | 450 | 37.5 |

| 1-Phenyl-THIQ | 1-Biaryl | 210 | 180 | 0.8 |

Note: The 7-phenyl substitution typically enhances D3 selectivity by exploiting the subtle differences in the extracellular loops between D2 and D3 receptors.

References

-

Suzuki-Miyaura Cross-Coupling Mechanism & Applic

-

THIQ Scaffold in Medicinal Chemistry

-

Dopamine D3 Receptor Ligand Design

-

Synthesis of Aryl-THIQ Deriv

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological & Synthetic Profile: 7-Phenyl-1,2,3,4-tetrahydroisoquinoline (7-PTIQ)

This technical guide provides an in-depth analysis of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline (7-PTIQ) , a privileged scaffold in medicinal chemistry. Unlike its 1-phenyl and 4-phenyl isomers—which are renowned for their direct monoamine transporter modulation—7-PTIQ serves primarily as a pharmacophore anchor for next-generation immunomodulators (STING inhibitors) and highly selective dopamine D3 receptor ligands.

Version: 1.0 | Classification: Medicinal Chemistry Scaffold | Status: Experimental / Intermediate

Executive Summary

This compound (7-PTIQ) is a structural isomer of the antidepressant pharmacophore 4-phenyl-1,2,3,4-tetrahydroisoquinoline (e.g., Nomifensine). While the 1- and 4-phenyl isomers are characterized by potent inhibition of dopamine (DAT) and norepinephrine (NET) transporters, the 7-phenyl substitution shifts the pharmacological profile towards allosteric modulation and protein-protein interaction inhibition .

Current research identifies 7-PTIQ as a critical building block for:

-

STING Inhibitors: Small molecules that block the cGAS-STING pathway, treating autoimmune disorders (e.g., SLE) and neuroinflammation.

-

D3 Receptor Selectivity: The 7-position allows for linear molecular extension, critical for achieving selectivity between Dopamine D2 and D3 receptors.

-

Metabolic Stabilization: Substitution at the C7 position blocks the primary site of metabolic hydroxylation common to the tetrahydroisoquinoline (TIQ) core, extending in vivo half-life.

Chemical Architecture & Properties[1]

Physicochemical Profile

The 7-PTIQ scaffold is lipophilic and blood-brain barrier (BBB) permeable. The rigid TIQ ring restricts the conformational freedom of the ethylamine side chain, pre-organizing the molecule for receptor binding.

| Property | Value (Predicted/Experimental) | Significance |

| Formula | C₁₅H₁₅N | Core scaffold |

| Molecular Weight | 209.29 g/mol | Fragment-like, ideal for lead optimization |

| LogP | ~3.2 - 3.5 | High lipophilicity; excellent BBB penetration |

| pKa | ~9.5 (Secondary Amine) | Protonated at physiological pH; cation-pi interactions |

| TPSA | 12.03 Ų | Low polar surface area facilitates membrane transport |

Structural differentiation

-

1-Phenyl-TIQ: Sterically crowded near the nitrogen; typically acts as a DAT inhibitor or neurotoxin precursor.

-

4-Phenyl-TIQ: Mimics the phenethylamine pharmacophore; potent DAT/NET inhibitor (antidepressant profile).

-

7-Phenyl-TIQ: The nitrogen is sterically unhindered. The phenyl ring extends "outward," creating a biphenyl-like geometry that fits into hydrophobic pockets of larger proteins (e.g., STING dimer interface).

Emerging Pharmacology: STING Pathway Inhibition

The most significant recent application of 7-PTIQ derivatives is in the inhibition of STING (Stimulator of Interferon Genes) . STING is a cytosolic adaptor protein that detects cytosolic DNA (via cGAS) and triggers strong inflammatory responses.[1]

Mechanism of Action

7-PTIQ derivatives act as competitive antagonists at the cyclic dinucleotide (CDN) binding pocket of the STING dimer.

-

Binding: The TIQ core mimics the adenine/guanine base stacking of the endogenous ligand (2'3'-cGAMP).

-

Effect: By occupying the pocket, 7-PTIQ derivatives prevent the conformational change required for STING oligomerization and translocation from the ER to the Golgi.

-

Outcome: Blockade of TBK1 recruitment and subsequent IRF3 phosphorylation, preventing the "cytokine storm" associated with autoimmune flares.

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of 7-PTIQ based inhibitors within the cGAS-STING cascade.

Figure 1: Mechanism of STING inhibition. 7-PTIQ derivatives competitively bind the STING dimer, preventing the structural transition necessary for downstream signaling.

Neuropharmacology: Dopamine Receptor Ligands

While less potent at the transporter (DAT) than its isomers, 7-PTIQ is a scaffold for Dopamine D3 Receptor (D3R) selective ligands.

-

D3R Selectivity: The D3 receptor has a high homology with D2 but contains a distinct hydrophobic pocket. Substitution at the 7-position of the TIQ ring allows the molecule to extend into this secondary binding pocket, conferring 10-100x selectivity over D2.

-

Therapeutic Relevance: D3R antagonists/partial agonists are investigated for substance use disorders (cocaine/opioid seeking behavior) and schizophrenia, as they modulate motivation without causing the motor side effects (catalepsy) associated with D2 blockade.

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling

The most efficient route to 7-PTIQ is the palladium-catalyzed cross-coupling of 7-bromo-1,2,3,4-tetrahydroisoquinoline with phenylboronic acid.

Reagents:

-

Substrate: 7-Bromo-1,2,3,4-tetrahydroisoquinoline (protected as N-Boc or free base if conditions permit).

-

Coupling Partner: Phenylboronic acid (1.5 equiv).[2]

-

Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (3-5 mol%).

-

Base: K₃PO₄ or Cs₂CO₃ (3 equiv).

-

Solvent: 1,4-Dioxane/Water (4:1).

Protocol:

-

Charge: In a microwave vial, combine 7-bromo-TIQ (1.0 equiv), phenylboronic acid (1.5 equiv), and base (3.0 equiv).

-

Purge: Evacuate and backfill with Argon (3x). Add catalyst under Argon flow.

-

Solvate: Add degassed Dioxane/Water mixture.

-

React: Heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours. Monitor by LC-MS for disappearance of bromide.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc). If N-Boc protected, deprotect using TFA/DCM (1:1) to yield the free amine.

Workflow Visualization: Synthesis

Figure 2: Synthetic route via Suzuki-Miyaura cross-coupling.

Safety & Toxicology

-

Neurotoxicity: Unlike 1-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline (a known neurotoxin precursor), 7-phenyl substitution does not typically facilitate the formation of pyridinium species (MPP+ analogs) that target mitochondrial complex I.

-

Metabolic Stability: The 7-position is a major site of Phase I metabolism (hydroxylation) in unsubstituted TIQs. Phenyl substitution at this position blocks this metabolic soft spot , potentially reducing clearance rates and improving oral bioavailability.

-

Handling: Treat as a potent bioactive amine. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

STING Inhibition: Mechanism of small molecule inhibitors targeting STING.[3][4] ResearchGate.[3] Available at: [Link]

-

Dopamine Ligand Design: New tetrahydroisoquinoline-based D3R ligands. National Institutes of Health (PMC). Available at: [Link]

-

Synthetic Methodology: Regioexhaustive Functionalization of the Carbocyclic Core of Isoquinolines. D-NB. Available at: [Link]

-

TIQ Pharmacology Review: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances.[5] Available at: [Link]

-

Patent Literature: Compounds and compositions for treating conditions associated with STING activity.[4][6] Google Patents (WO2023174383A1). Available at:

Sources

- 1. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. CN118742543A - äºæ°¢å¼å¹åç±»ååç©åå ¶å»è¯ç¨é - Google Patents [patents.google.com]

mechanism of action of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline

The following technical guide details the mechanism of action, pharmacological profile, and experimental validation of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline (7-Ph-THIQ) .

Executive Summary

This compound (7-Ph-THIQ) is a privileged bicyclic scaffold and a specific regioisomer of the tetrahydroisoquinoline family. Unlike its 1-phenyl (neurotoxic/neuroprotective) or 4-phenyl (antidepressant/nomifensine-like) counterparts, the 7-phenyl analog acts primarily as a steric and lipophilic probe for monoaminergic enzymes and, more recently, as a core pharmacophore for STING (Stimulator of Interferon Genes) antagonists .

Its biological activity is defined by two distinct mechanistic pillars:

-

Classic Pharmacology : Competitive inhibition of Phenylethanolamine N-methyltransferase (PNMT) , the enzyme responsible for epinephrine biosynthesis. The 7-phenyl substituent occupies a specific lipophilic accessory pocket adjacent to the catalytic site.

-

Emerging Therapeutics : Modulation of the cGAS-STING pathway , where 7-phenyl-substituted THIQ derivatives block STING oligomerization, preventing downstream inflammatory signaling (IFN-β secretion).

Chemical Identity & Physicochemical Properties

-

Molecular Formula :

-

Molecular Weight : 209.29 g/mol [4]

-

Key Structural Feature : The biaryl system formed by the phenyl ring at the C7 position of the isoquinoline core creates a rigid, lipophilic domain that is critical for receptor subtype selectivity.

Physicochemical Profile

| Property | Value | Implication |

| LogP | ~3.2 (Predicted) | High lipophilicity; readily crosses the Blood-Brain Barrier (BBB). |

| pKa | ~9.5 (Secondary Amine) | Exists predominantly as a cation at physiological pH, mimicking the protonated amine of norepinephrine. |

| TPSA | 12.0 Ų | Favorable for CNS penetration. |

Primary Mechanism: PNMT Inhibition

The classic mechanism of 7-Ph-THIQ involves the inhibition of Phenylethanolamine N-methyltransferase (PNMT) . PNMT catalyzes the S-adenosylmethionine (SAM)-dependent methylation of norepinephrine to epinephrine.

Active Site Binding Dynamics

The 1,2,3,4-tetrahydroisoquinoline core mimics the conformation of norepinephrine (the substrate) in its bound state.

-

Amine Interaction : The secondary amine of the THIQ ring forms a salt bridge with Asp-269 (or equivalent residue depending on species) in the catalytic site.

-

7-Position Probing : The C7 position of the THIQ core corresponds to the meta-position of the norepinephrine phenyl ring.

-

Hydrophilic Pocket : Small polar groups (e.g., 7-OH) bind with high affinity to a hydrophilic pocket.

-

Lipophilic Accessory Pocket : The bulky 7-phenyl group targets a larger, hydrophobic region surrounding the active site. This interaction is often exploited to design inhibitors that are non-competitive with respect to the cofactor (SAM) or to enhance selectivity over other methyltransferases (e.g., COMT).

-

Pathway Visualization: Adrenergic Biosynthesis Inhibition

The following diagram illustrates the interruption of the catecholamine synthesis pathway by 7-Ph-THIQ.

Caption: 7-Ph-THIQ competitively binds to PNMT, preventing the methylation of norepinephrine to epinephrine.

Emerging Mechanism: STING Antagonism

Recent high-impact medicinal chemistry (e.g., Patent WO2023174383A1) has identified the This compound scaffold as a critical pharmacophore for inhibiting the cGAS-STING pathway.

Mechanism of STING Inhibition

The Stimulator of Interferon Genes (STING) is a cytosolic DNA sensor. Upon activation by cGAMP, STING undergoes a conformational change and oligomerizes, recruiting TBK1 and IRF3 to induce Type I Interferons (IFNs).

-

Binding Site : 7-Ph-THIQ derivatives bind to the transmembrane domain or the ligand-binding pocket of STING.

-

Effect : The rigid biaryl structure prevents the palmitoylation or the conformational shift required for STING translocation from the ER to the Golgi.

-

Outcome : Suppression of downstream inflammatory cytokines (IFN-β, IL-6), making this scaffold valuable for treating autoimmune disorders (e.g., SLE, Aicardi-Goutières syndrome).

Pathway Visualization: STING Signaling Blockade

Caption: 7-Ph-THIQ derivatives stabilize STING in an inactive state, blocking the cGAS-STING inflammatory cascade.

Experimental Protocols for Validation

PNMT Inhibition Assay (Radiometric)

Objective : Determine the

-

Enzyme Preparation : Isolate PNMT from bovine adrenal medulla homogenates or use recombinant human PNMT.

-

Reaction Mix :

-

Buffer: 50 mM Tris-HCl (pH 8.5).

-

Substrate: 10 µM Norepinephrine bitartrate.

-

Cofactor: 1 µM S-adenosyl-L-[methyl-

]methionine ( -

Inhibitor: 7-Ph-THIQ (0.1 nM – 10 µM).

-

-

Incubation : Incubate at 37°C for 30 minutes.

-

Termination : Add 0.5 M Borate buffer (pH 10.0) to stop the reaction.

-

Extraction : Extract the product (

-Epinephrine) using 5% HDEHP in toluene. -

Quantification : Measure radioactivity in the organic phase via liquid scintillation counting.

-

Calculation : Plot % Inhibition vs. log[Inhibitor] to derive

.

STING-Dependent Luciferase Reporter Assay

Objective : Validate the anti-inflammatory activity of 7-Ph-THIQ derivatives. Cell Line : THP1-Dual™ cells (monocytes expressing an ISRE-Lucia luciferase reporter).

-

Seeding : Plate THP1-Dual cells (

cells/mL) in 96-well plates. -

Treatment : Pre-treat cells with 7-Ph-THIQ (1–50 µM) for 2 hours.

-

Stimulation : Add STING agonist (e.g., 2'3'-cGAMP, 10 µg/mL) or transfect with dsDNA (ISD).

-

Incubation : Incubate for 24 hours at 37°C, 5%

. -

Measurement : Collect supernatant (10 µL) and add to QUANTI-Luc™ reagent (50 µL).

-

Readout : Measure luminescence (RLU) immediately.

-

Control : Verify cell viability using an MTT or ATP-based assay to rule out cytotoxicity.

Comparative Pharmacology

The position of the phenyl ring on the tetrahydroisoquinoline scaffold dictates the biological target.

| Scaffold Isomer | Primary Target | Mechanism | Clinical/Research Relevance |

| 1-Phenyl-THIQ | Dopamine Transporter (DAT) | Neurotoxin / DAT Substrate | Endogenous Parkinsonian neurotoxin candidate. |

| 4-Phenyl-THIQ | DAT / NET | Reuptake Inhibitor | Core of Nomifensine (Antidepressant). |

| 7-Phenyl-THIQ | PNMT / STING | Enzyme Inhibitor / Signaling Blocker | Adrenergic modulation; Autoimmune therapeutics. |

References

-

Grunewald, G. L., et al. (1999). "Inhibitors of Phenylethanolamine N-Methyltransferase. Synthesis and Biochemical Evaluation of 7-Substituted-1,2,3,4-tetrahydroisoquinolines." Journal of Medicinal Chemistry. Link

-

Patent CN110878048B . (2020). "Aniline compounds for prevention and treatment of mental disorders." Google Patents. Link

-

Patent WO2023174383A1 . (2023). "Dihydroisoquinoline compounds and their medical uses (STING Inhibitors)." WIPO/Google Patents. Link

-

Flores-Santana, W., et al. (2016). "The mechanism of action of tetrahydroisoquinolines: Neuroprotection and neurotoxicity." Neurotoxicology. Link

Sources

- 1. US11945782B2 - Composition and methods of use of tetrahydroisoquinoline small molecules to bind and modulate PCSK9 protein activity - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. WO2023174383A1 - äºæ°¢å¼å¹åç±»ååç©åå ¶å»è¯ç¨é - Google Patents [patents.google.com]

- 4. 1-phenyl-1,2,3,4-tetrahydro-isoquinoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

7-Phenyl-1,2,3,4-Tetrahydroisoquinoline: A Structural Probe for Dopaminergic Selectivity

The following technical guide details the chemical synthesis, pharmacological rationale, and experimental validation of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline (7-PT) .

This guide treats 7-PT as a specialized Structural Activity Relationship (SAR) probe , distinct from the classic 1-phenyl (D1-selective) and 4-phenyl (DAT/NET-selective) isomers. It focuses on using the 7-phenyl moiety to map the steric tolerance of the dopamine receptor orthosteric binding pocket.

Technical Whitepaper | Version 1.0

Part 1: Executive Summary & Structural Rationale

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in dopaminergic pharmacology. While the 1-phenyl (e.g., related to SCH-23390) and 4-phenyl (e.g., Nomifensine) isomers are well-characterized, the 7-phenyl isomer represents a distinct biaryl vector.

The Pharmacophore Hypothesis

In the dopamine D2/D3 receptor homology models, the binding pocket is defined by a deep orthosteric site (Asp114 interaction) and an accessory hydrophobic pocket.

-

1-Phenyl-THIQ: Projects the phenyl ring into the "extracellular vestibule," often conferring D1 antagonism .

-

4-Phenyl-THIQ: Mimics the rigidified rotamer of dopamine, often conferring reuptake inhibition (DAT/NET) .

-

7-Phenyl-THIQ (Target): Projects the phenyl ring laterally, away from the nitrogen vector. This probe is critical for testing the steric width of the receptor's hydrophobic cleft (TM5/TM6 interface).

Part 2: Chemical Synthesis (Suzuki-Miyaura Route)

Unlike the 1-phenyl isomer (synthesized via Pictet-Spengler cyclization), the 7-phenyl isomer cannot be formed directly from phenethylamine condensation due to regioselectivity issues. The authoritative route requires a Palladium-catalyzed cross-coupling on a halogenated precursor.

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic pathway for this compound via Suzuki Cross-Coupling.

Detailed Protocol

1. N-Protection (Boc-Strategy)

-

Rationale: The secondary amine of the THIQ core acts as a catalyst poison and competing nucleophile. It must be masked before Pd-coupling.

-

Reagents: 7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl (1.0 eq), Di-tert-butyl dicarbonate (1.2 eq), Triethylamine (3.0 eq), DCM (0.1 M).

-

Procedure: Stir the amine and base in DCM at 0°C. Add Boc-anhydride dropwise. Warm to RT and stir for 4h. Wash with 1N HCl and Brine.

-

Validation: TLC (Hexane/EtOAc 4:1) should show a new spot at R_f ~ 0.6.

2. Suzuki-Miyaura Cross-Coupling

-

Rationale: Formation of the biaryl C-C bond at the 7-position.

-

Reagents: N-Boc-7-Bromo-THIQ (1.0 eq), Phenylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1 degassed).

-

Procedure:

-

Charge reaction vessel with reactants under Argon.

-

Heat to 90°C for 12 hours.

-

Filter through Celite to remove Pd black.

-

Purify via Flash Chromatography (0-20% EtOAc in Hexanes).

-

3. Deprotection

-

Reagents: Trifluoroacetic acid (TFA) / Dichloromethane (1:4).

-

Procedure: Stir intermediate in TFA/DCM for 1h. Evaporate volatiles.

-

Critical Step: Convert the TFA salt to the free base or HCl salt using Amberlyst A-21 resin or ethereal HCl to ensure biological compatibility.

Part 3: Pharmacological Characterization

The 7-phenyl ligand is evaluated against the D2-like receptor family (D2, D3, D4) to determine selectivity ratios.

Receptor Binding Profile (Predicted vs. Reference Standards)

| Ligand Class | Primary Affinity | Selectivity Driver | 7-Phenyl-THIQ Role |

| 1-Phenyl-THIQ | D1 (Antagonist) | Steric bulk in "vestibule" | Negative Control (D1) |

| 4-Phenyl-THIQ | DAT/NET | Rigid Dopamine mimic | Negative Control (Transporter) |

| 7-Phenyl-THIQ | D2/D3 (Mixed) | Lateral Hydrophobic Cleft | Steric Probe |

Experimental Protocol: Radioligand Binding Assay (D2 High Affinity)

This protocol validates the affinity (

Materials:

-

Source: CHO cells stably expressing human D2_long receptors.[3][4]

-

Radioligand: [³H]-N-Methylspiperone (0.2 nM).

-

Non-specific Determinant: (+)-Butaclamol (1 µM).

Workflow:

-

Membrane Prep: Homogenize cells in ice-cold Tris-HCl (pH 7.4). Centrifuge at 40,000 x g.

-

Incubation: Mix 100 µL membrane, 50 µL [³H]-Ligand, and 50 µL 7-Phenyl-THIQ (10^-10 to 10^-5 M).

-

Equilibrium: Incubate at 25°C for 90 minutes.

-

Harvest: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding of hydrophobic biaryls).

-

Analysis: Count via liquid scintillation. Calculate IC50 and convert to

using the Cheng-Prusoff equation.

Part 4: Signaling Pathway & Functional Selectivity

The 7-phenyl probe is often used to detect functional selectivity (biased agonism). D2 receptors couple to G_i/o (cAMP inhibition) and Beta-arrestin.

Signaling Diagram (DOT Visualization)

Figure 2: D2 Receptor Signaling cascades engaged by THIQ ligands.

Functional Assay: cAMP Inhibition (GloSensor)

To distinguish if 7-Phenyl-THIQ is an agonist or antagonist:

-

Transfect HEK293 cells with D2R and GloSensor cAMP plasmid.

-

Stimulate with Forskolin (to raise cAMP baseline).

-

Treat with Dopamine (Full Agonist Control) vs. 7-Phenyl-THIQ .

-

Result Interpretation:

References

-

Structure-Activity Relationships of Phenyl-THIQs: Comparison of 1-phenyl, 4-phenyl, and 1-benzyl isomers for D1/D2 selectivity. Source:

-

D3 Receptor Selectivity & THIQ Scaffolds: Exploration of 7-substituted THIQs (7-OH/Methoxy) and their binding modes. Source:[5]

-

General THIQ Synthesis (Pictet-Spengler vs. Cross Coupling): Review of synthetic strategies for the THIQ core. Source:

-

Biaryl Coupling Methodologies: Suzuki-Miyaura protocols for isoquinoline derivatives. Source:

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]

The 7-Phenyl-1,2,3,4-Tetrahydroisoquinoline Scaffold: Discovery, Synthesis, and Therapeutic Utility

The following technical guide details the discovery, chemical evolution, and therapeutic utility of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline (7-Ph-THIQ) . This document is structured for researchers and drug development professionals, moving beyond basic definitions to explore the compound's role as a privileged scaffold in Structure-Activity Relationship (SAR) campaigns.

Executive Summary

This compound (7-Ph-THIQ) represents a critical regioisomer within the tetrahydroisoquinoline (THIQ) class of "privileged structures." Unlike its 1-phenyl (neurotoxic) and 4-phenyl (antidepressant) analogs, the 7-phenyl isomer emerged not as a serendipitous natural product discovery, but as a deliberate synthetic target designed to probe the distal hydrophobic pockets of monoamine transporters and, more recently, innate immunity targets like the STING protein. This guide delineates the transition of 7-Ph-THIQ from a theoretical SAR concept to a validated building block in modern medicinal chemistry.

Part 1: Historical Context & The "Phenyl Scan" Logic

The THIQ Paradigm

The history of 7-Ph-THIQ is best understood through the lens of positional isomerism . The tetrahydroisoquinoline core has historically been dichotomized into two functional classes based on phenyl substitution:

-

C1-Substitution (The Toxicophore): exemplified by endogenous neurotoxins like 1-benzyl-THIQ, linked to Parkinsonian etiology.

-

C4-Substitution (The Pharmacophore): exemplified by Nomifensine and Diclofensine , potent inhibitors of dopamine (DAT) and norepinephrine (NET) transporters.

Discovery of the 7-Isomer

The "discovery" of 7-Ph-THIQ was driven by regioexhaustive functionalization —a systematic effort to map the biological consequences of phenyl substitution on the benzenoid ring (positions 5, 6, 7, and 8).

Early SAR studies (circa 1980s-1990s) hypothesized that placing a lipophilic phenyl group at the C7 position would extend the molecule into a previously unexplored "accessory binding pocket" of the DAT/NET orthosteric site, distinct from the pockets occupied by the C1 or C4 analogs. Unlike C1-analogs, the C7-isomer lacks the steric crowding around the secondary amine, preserving the basicity required for salt bridge formation with aspartate residues in transmembrane domains.

Modern Renaissance (STING Pathway)

In the 2020s, the scaffold found renewed interest beyond neuroscience. Patent literature (e.g., WO2023174383A1 ) identifies 7-Ph-THIQ as a key intermediate in the synthesis of modulators for the STING (Stimulator of Interferon Genes) pathway, highlighting its versatility as a rigid, biaryl linker in immunology.

Part 2: Chemical Synthesis & Methodology

The Synthetic Challenge

Classical Pictet-Spengler cyclization favors C1-substitution and cannot easily access the C7-phenyl motif. Consequently, the synthesis of 7-Ph-THIQ relies on transition-metal catalyzed cross-coupling followed by reduction.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

-

Objective: Synthesis of 7-phenylisoquinoline intermediate from 7-bromoisoquinoline.

-

Mechanism: Pd(0) oxidative addition, transmetallation with phenylboronic acid, and reductive elimination.

Step-by-Step Protocol

| Parameter | Specification |

| Substrate | 7-Bromoisoquinoline (1.0 equiv) |

| Coupling Partner | Phenylboronic acid (1.2 equiv) |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) |

| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv) |

| Solvent System | 1,4-Dioxane / Water (4:1 ratio) |

| Temperature | 90°C (Inert Atmosphere) |

Experimental Workflow:

-

Charge: In a flame-dried Schlenk flask, combine 7-bromoisoquinoline, phenylboronic acid, and base.

-

Degas: Evacuate and backfill with Argon (3x) to remove O₂ (critical to prevent homocoupling).

-

Catalyst Addition: Add Pd catalyst under positive Argon pressure.

-

Reaction: Add degassed solvent. Heat to 90°C for 12–16 hours. Monitor via LC-MS (Target M+H: ~206.1).

-

Workup: Filter through Celite to remove Pd black. Extract with EtOAc.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol: Heterogeneous Hydrogenation (Reduction)

-

Objective: Reduction of the pyridine ring to yield this compound.

-

Selectivity: Conditions must reduce the pyridine ring without hydrogenating the pendant phenyl ring.

Experimental Workflow:

-

Dissolution: Dissolve 7-phenylisoquinoline in MeOH/AcOH (10:1).

-

Catalyst: Add PtO₂ (Adams' Catalyst, 5 wt%).

-

Hydrogenation: Hydrogenate at 40–50 psi (Parr shaker) for 4–6 hours.

-

Validation: ¹H NMR should show disappearance of aromatic pyridine protons and appearance of methylene signals at δ ~2.8–4.0 ppm.

-

Isolation: Filter, concentrate, and convert to HCl salt for stability.

Part 3: Mechanism of Action & Biological Logic

Structural Logic (SAR)

The 7-Ph-THIQ scaffold functions as a conformationally restricted biaryl amine .

-

Rigidity: The bicyclic core reduces the entropic penalty of binding compared to flexible phenethylamines.

-

Lipophilicity: The C7-phenyl group projects into hydrophobic sub-pockets (e.g., S1 or S2 sites in monoamine transporters).

-

Electronic: The nitrogen lone pair remains accessible for protonation at physiological pH (pKa ~9.5).

Visualization: The "Phenyl Scan" Logic

The following diagram illustrates how shifting the phenyl group from C1 to C7 alters the pharmacological profile.

Caption: Comparative SAR analysis of Phenyl-THIQ isomers. The C7-isomer (yellow) accesses distinct biological space compared to the toxic C1 (red) and antidepressant C4 (green) analogs.

Part 4: References

-

Google Patents. (2023). WO2023174383A1 - Dihydroisoquinoline compounds and their pharmaceutical uses (STING Modulators). Retrieved from

-

Google Patents. (1994). WO1994020459A2 - Pyrrolo-pyridine derivatives used as dopamine receptor agents. Retrieved from

-

PubChem. (n.d.). Compound Summary: 1,2,3,4-Tetrahydroisoquinoline Derivatives. Retrieved from [Link]

Structural Elucidation of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Multi-Modal Spectroscopic Approach

Executive Summary & Compound Context[1][2][3][4][5]

7-Phenyl-1,2,3,4-tetrahydroisoquinoline (7-Ph-THIQ) represents a privileged biaryl scaffold in medicinal chemistry, distinct from its more common 1-substituted analogs. Unlike 1-phenyl-THIQ, where the substituent is on the aliphatic ring affecting stereocenter formation, the 7-phenyl moiety is a biaryl substitution on the aromatic core. This structural difference significantly alters the lipophilicity profile and receptor binding kinetics (particularly for Dopamine D3 and NMDA receptor targets).

This guide provides a definitive spectroscopic characterization workflow. It moves beyond basic identification to structural validation, ensuring the differentiation of the 7-isomer from the thermodynamically competitive 6-isomer often formed during non-selective synthesis.

Synthetic Context for Impurity Profiling

To understand the spectral background, we assume the most robust synthetic route: Suzuki-Miyaura cross-coupling of N-protected-7-bromo-1,2,3,4-tetrahydroisoquinoline with phenylboronic acid, followed by deprotection.

-

Key Impurities to Watch: Triphenylphosphine oxide (from Pd catalysts), unreacted boronic acid, and residual N-protecting groups (Boc/Cbz).

Mass Spectrometry (MS) Characterization[6]

Mass spectrometry provides the first line of confirmation for molecular weight and structural connectivity.

Experimental Parameters (LC-MS/ESI)

-

Ionization: Electrospray Ionization (ESI), Positive Mode (+ve).

-

Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).

-

Cone Voltage: 30V (Low fragmentation), 70V (High fragmentation).

Spectral Analysis[1][2][7][8][9]

-

Molecular Formula:

-

Exact Mass: 209.1204 Da

-

Observed Parent Ion

: 210.13 Da (Base Peak).

Fragmentation Pathway (CID)

The tetrahydroisoquinoline core undergoes a characteristic Retro-Diels-Alder (RDA) type fragmentation.

-

Precursor:

210.13 -

Primary Fragment (Loss of Imine): Cleavage of the N-C3 and C1-C8a bonds typically results in the loss of methanimine (

, 29 Da) or ethenimine, generating a stabilized biaryl cation. -

Biaryl Stability: Unlike unsubstituted THIQ, the 7-phenyl group stabilizes the aromatic core, making the biaryl fragment (

~180-181) highly abundant.

Figure 1: Proposed ESI-MS fragmentation pathway for 7-Phenyl-THIQ.

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the secondary amine functionality and the biaryl nature.

| Functional Group | Wavenumber ( | Intensity | Assignment |

| Amine (N-H) | 3250 - 3350 | Medium, Broad | Secondary amine stretching. Disappears if N-substituted. |

| C-H (Aromatic) | 3000 - 3100 | Weak | Ar-H stretching (Multiple bands due to biaryl). |

| C-H (Aliphatic) | 2800 - 2950 | Medium | C-H stretching of the saturated C1, C3, C4 positions. |

| C=C (Aromatic) | 1580 - 1620 | Strong | Ring breathing modes. Enhanced intensity due to conjugation between rings. |

| C-N Stretch | 1100 - 1250 | Medium | Aliphatic C-N stretch. |

| Mono-sub Benzene | 690 - 710 | Strong | Out-of-plane bending (OOP) for the attached phenyl ring (5 adjacent H). |

Nuclear Magnetic Resonance (NMR)[10]

This is the definitive method for structural authentication. The critical challenge is distinguishing the 7-phenyl isomer from the 6-phenyl isomer.

Sample Preparation Protocol

-

Solvent:

(Standard) or -

Concentration: 5-10 mg for 1H; >20 mg for 13C.

-

Reference: TMS (0.00 ppm).

NMR Assignment (400 MHz, )

The aliphatic region resembles the parent THIQ, but the aromatic region is unique.

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Structural Logic |

| H-1 | 4.05 | Singlet (br) | 2H | - | Benzylic, deshielded by N. Broad due to ring inversion. |

| H-3 | 3.15 | Triplet | 2H | 5.8 | Adjacent to N and C4. |

| H-4 | 2.85 | Triplet | 2H | 5.8 | Benzylic. |

| H-8 | 7.30 - 7.35 | Singlet (d) | 1H | ~1.5 (meta) | Diagnostic Peak. Isolated by C7-Phenyl. Shows only weak meta-coupling to H-6. |

| H-6 | 7.40 | dd | 1H | 8.0, 1.5 | Ortho to H-5, Meta to H-8. |

| H-5 | 7.15 | Doublet | 1H | 8.0 | Ortho to H-6. |

| Ph-H | 7.35 - 7.60 | Multiplet | 5H | - | Phenyl ring protons (overlap likely). |

| NH | 1.80 - 2.20 | Broad s | 1H | - | Exchangeable. |

Differentiation Note: In the 6-phenyl isomer , H-5 and H-8 are para to each other and would appear as singlets (or weak meta doublets), lacking the strong ortho coupling (

NMR Assignment (100 MHz)

-

Aliphatic: ~48.0 (C-1), ~44.0 (C-3), ~29.0 (C-4).

-

Aromatic Quaternary:

-

C-7: ~139-140 ppm (Ipso to phenyl).

-

C-1' (Phenyl): ~141 ppm.

-

C-8a/C-4a: ~135 ppm.

-

-

Aromatic CH: Five signals corresponding to the THIQ core and Phenyl ring.

2D NMR Validation (The "Self-Validating" Step)

To prove the regiochemistry (Position 7 vs 6), you must run HMBC (Heteronuclear Multiple Bond Correlation) .

-

The Smoking Gun Correlation:

-

Look for the H-1 signal (4.05 ppm).

-

In HMBC, H-1 will show a strong 3-bond correlation to C-4a and C-8 .

-

Identify the proton at H-8 .

-

Verification: The proton identified as H-8 (singlet) must show an NOE (in NOESY) to the H-1 methylene group. H-6 and H-5 are spatially distant from H-1.

-

Connectivity: H-8 should also show HMBC correlation to the ipso carbon of the phenyl ring (C-1') if the rings are twisted out of plane, though this is weaker.

-

Figure 2: Logic flow for distinguishing the 7-phenyl regioisomer using NMR couplings.

Integrated Characterization Workflow

For a drug development dossier, follow this step-by-step protocol to ensure data integrity.

-

Purity Check (LC-MS): Inject 5 µL. Ensure single peak at 210 Da. If a peak at 286/288 Da appears, it is likely the brominated starting material.

-

Solubility Check: Dissolve 10 mg in 0.6 mL

. If turbid (likely HCl salt), add 1 drop of -

1D Acquisition: Acquire 1H (16 scans) and 13C (1024 scans).

-

Structure Confirmation:

-

Verify H-8 singlet at ~7.3 ppm.

-

Verify H-5/H-6 doublet/doublet-of-doublets system.

-

-

Report Generation: Export peak lists to CSV. Stack spectra with starting material (7-bromo-THIQ) to prove disappearance of the C-Br bond and appearance of Phenyl protons.

References

-

Maryanoff, B. E., et al. (1987). "Structure-activity studies on 1,2,3,4-tetrahydroisoquinoline derivatives as phenylethanolamine N-methyltransferase inhibitors." Journal of Medicinal Chemistry.

-

Katritzky, A. R., & Pozharskii, A. F. (2011). Handbook of Heterocyclic Chemistry (3rd Ed.). Elsevier. (General reference for THIQ spectral properties).

-

Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additivity rules in NMR).

-

Pavia, D. L., et al. (2014). Introduction to Spectroscopy. Cengage Learning. (Reference for MS fragmentation mechanisms of cyclic amines).

Technical Guide: Therapeutic Targets of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline

[1][2]

Executive Summary

This compound (7-Ph-THIQ) represents a specialized isomer of the tetrahydroisoquinoline class.[1][2][3] Unlike its more common 1-phenyl analog (a classic neuroprotective and NMDA antagonist scaffold), the 7-phenyl substitution pattern directs the molecule’s pharmacological activity toward distinct binding pockets.[2]

Current research and patent literature identify 7-Ph-THIQ as a high-value scaffold for two primary therapeutic areas:

-

Immunology: As a core pharmacophore for STING (Stimulator of Interferon Genes) inhibitors, targeting autoimmune disorders.[2]

-

Neuropharmacology: As a selective antagonist for Dopamine D3 receptors , leveraging the C7-phenyl group to occupy secondary binding pockets for enhanced selectivity over D2 receptors.[2]

Part 1: Chemical Profile & Structural Logic[2]

The pharmacological distinctiveness of 7-Ph-THIQ arises from its specific topology.[1][2] The phenyl ring at the C7 position creates a rigid, biphenyl-like geometry that extends the molecule's reach into deep hydrophobic pockets within receptor active sites.

| Property | Specification |

| Chemical Name | This compound |

| CAS Registry | 24464-41-3 |

| Molecular Formula | C₁₅H₁₅N |

| Molecular Weight | 209.29 g/mol |

| Key Structural Feature | C7-Biaryl Axis: The bond between the isoquinoline core and the phenyl ring allows for restricted rotation, enabling "induced fit" binding in narrow receptor channels (e.g., D3R secondary pocket).[1][2] |

Synthetic Access (Protocol Summary)

Part 2: Primary Therapeutic Targets[2]

Target A: STING (Stimulator of Interferon Genes)

Therapeutic Context: Autoimmune Diseases (SLE, Aicardi-Goutières Syndrome), Cytokine Storms.

Recent patent disclosures (e.g., WO2023174383) highlight 7-Ph-THIQ derivatives as potent inhibitors of the STING pathway.[1][2] STING is a cytosolic DNA sensor that triggers type I interferon production.[2] Overactivation leads to severe autoimmune pathology.[2]

-

Mechanism of Action: 7-Ph-THIQ derivatives bind to the transmembrane domain of the STING protein.[1][2] The bulky 7-phenyl group likely disrupts the conformational change required for STING oligomerization and subsequent recruitment of TBK1/IRF3.[2]

-

Experimental Validation:

Target B: Dopamine D3 Receptor (D3R)

Therapeutic Context: Schizophrenia, Substance Use Disorder (Addiction), Levodopa-induced Dyskinesia.

The 7-position of the THIQ core is a critical vector for achieving D3 vs. D2 selectivity.[2]

-

Mechanism of Action:

-

Orthosteric Binding: The basic nitrogen of the THIQ core forms a salt bridge with Asp110 (in TM3) of the D3 receptor.

-

Selectivity Filter: The 7-phenyl group acts as a rigid hydrophobic probe that extends into the secondary binding pocket (extracellular loops), interacting with Tyr365 and Ser182 . This interaction is sterically less favorable in the D2 receptor, conferring high selectivity (often >100-fold).

-

-

Functional Effect: Antagonism or Partial Agonism.[2][4][5] Blockade of D3R in the mesolimbic system reduces drug-seeking behavior without inducing the motor side effects (catalepsy) associated with D2 blockade.

Part 3: Mechanism of Action & Signaling Pathways

The following diagram illustrates the dual-pathway potential of 7-Ph-THIQ, contrasting its role in the CNS (Dopamine) versus the Immune System (STING).

Figure 1: Dual mechanistic pathways of 7-Phenyl-THIQ. Red arrows indicate the inhibitory/antagonistic action of the ligand on the respective targets.

Part 4: Experimental Validation Protocols

To validate 7-Ph-THIQ activity, the following "Self-Validating" protocols are recommended. These ensure that observed effects are specific to the target and not artifacts.

Protocol 1: D3/D2 Receptor Binding Affinity (Radioligand Displacement)

Objective: Determine Ki and Selectivity Ratio.[2]

-

Membrane Preparation: Use CHO cells stably expressing human D3R or D2R.[2]

-

Radioligand: [³H]-Methylspiperone (0.2 nM).[2]

-

Displacement: Incubate membranes with radioligand and increasing concentrations of 7-Ph-THIQ (10⁻¹⁰ to 10⁻⁵ M).[1][2]

-

Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

-

Incubation: 60 min at 25°C.

-

Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

-

Analysis: Fit data to a one-site competition model.

Protocol 2: STING Inhibition Assay (Cellular Reporter)

Objective: Confirm functional inhibition of the interferon pathway.

-

Cell Line: THP1-Blue ISG cells (express SEAP under an IFN-inducible promoter).

-

Seeding: 50,000 cells/well in 96-well plates.

-

Treatment: Pre-treat with 7-Ph-THIQ (various concentrations) for 1 hour.

-

Stimulation: Add 2'3'-cGAMP (10 µg/mL) to stimulate STING.[2]

-

Incubation: 24 hours at 37°C, 5% CO₂.

-

Detection: Mix supernatant with QUANTI-Blue reagent.[1][2] Measure OD at 620-655 nm.

References

-

World Intellectual Property Organization (WIPO). (2023).[2] Dihydroisoquinoline Derivatives and Their Medical Use (WO2023174383A1).[2]Link

- Context: Describes the synthesis of this compound and its applic

-

Journal of Medicinal Chemistry. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif.[1][2][6][7]Link

- Context: Establishes the SAR of C7-substituted THIQs for Dopamine D3 receptor selectivity and the role of the secondary binding pocket.

-

National Institutes of Health (NIH) - PubChem. (2024).[2] this compound (Compound Summary).Link

-

Context: Chemical structure and identifier verification.[2]

-

-

RSC Advances. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.[8][9]Link

- Context: Comprehensive review of THIQ scaffolds and their broad biological applicability.

Sources

- 1. Substituted tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. WO2023174383A1 - äºæ°¢å¼å¹åç±»ååç©åå ¶å»è¯ç¨é - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Technical Guide: In Vitro Studies of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline

This guide serves as an advanced technical manual for the in vitro evaluation of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline (7-Ph-THIQ) .[1] It is designed for medicinal chemists and pharmacologists investigating this scaffold as a potential modulator of monoaminergic systems or as a lipophilic probe for structure-activity relationship (SAR) studies.[1]

Part 1: Compound Profile & Strategic Context[1]

This compound (CAS: 24464-41-3; HCl Salt: 24464-13-9) represents a specific structural modification of the tetrahydroisoquinoline (THIQ) pharmacophore.[1] Unlike the extensively studied 1-phenyl (neuroprotective/anticonvulsant) or 4-phenyl (antidepressant-like) isomers, the 7-phenyl analog introduces a bulky lipophilic group at the meta position relative to the nitrogen in the phenethylamine substructure.[1]

Pharmacological Significance[1][2][3][4]

-

Target Class: Primarily investigated for affinity toward Monoamine Transporters (DAT, NET, SERT) and Dopamine Receptors (D1-like/D2-like) .

-

Structural Logic: The 7-position substitution blocks a primary metabolic soft spot (aromatic hydroxylation), potentially enhancing metabolic stability.[1] The phenyl ring extends the molecule into the hydrophobic S1 or S2 pockets of monoamine transporters, altering selectivity profiles compared to the parent THIQ.[1]

-

Safety Flag: Structurally distinct from the neurotoxin MPTP, but as a lipophilic amine, it must be evaluated for potential mitochondrial complex I inhibition and dopaminergic neurotoxicity.[1]

Part 2: Chemical Handling & Preparation[1]

Objective: Establish a standardized solubilization protocol to prevent precipitation-induced artifacts in microplate assays.

Physicochemical Properties (Estimated)

| Property | Value | Implication |

| Molecular Weight | 209.29 g/mol (Free Base) | Small molecule, CNS penetrant potential.[1] |

| LogP (Calc) | ~3.8 – 4.2 | High lipophilicity; prone to non-specific binding (NSB).[1] |

| pKa | ~9.5 (Secondary Amine) | Positively charged at physiological pH (7.4).[1] |

Solubilization Protocol

-

Stock Solution: Dissolve 7-Ph-THIQ hydrochloride in 100% DMSO to a concentration of 10 mM . Vortex for 60 seconds.[1] If turbidity persists, sonicate at 37°C for 5 minutes.

-

Working Solution: Dilute the stock into assay buffer (e.g., HBSS or Tris-HCl).

Part 3: Primary Pharmacology – Binding & Functional Assays[1]

This section details the workflow to determine if 7-Ph-THIQ acts as a transporter blocker (cocaine-like) or a substrate (amphetamine-like).[1]

Workflow Visualization

The following diagram outlines the logical progression from binding affinity to functional characterization.

Caption: Sequential screening workflow for characterizing 7-Ph-THIQ pharmacology.

Protocol A: Dopamine Transporter (DAT) Binding Assay

Purpose: Determine affinity (

-

Source: Rat striatal membranes or HEK293 cells stably expressing hDAT.[1]

-

Radioligand: [³H]WIN 35,428 (High affinity, cocaine analog).[1]

-

Non-Specific Binding (NSB): Define using 10 µM Nomifensine or GBR-12909.[1]

Step-by-Step:

-

Membrane Prep: Thaw striatal membranes and homogenize in binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Incubation: In a 96-well plate, combine:

-

Equilibrium: Incubate at 4°C for 2 hours . Note: 4°C prevents uptake and metabolic degradation during the assay.[1]

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell harvester. Wash 3x with ice-cold buffer.[1]

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Protocol B: Functional Uptake Inhibition

Purpose: Distinguish between binding and functional efficacy.[1]

-

System: HEK293-hDAT cells or Synaptosomes.

-

Substrate: [³H]Dopamine.

Key Distinction:

-

If 7-Ph-THIQ inhibits uptake but does not induce efflux in pre-loaded cells, it is a Reuptake Inhibitor .[1]

-

If it induces efflux, it is a Substrate/Releaser (Amphetamine-like).[1]

Part 4: Toxicology & Safety Profiling

Given the structural similarity of some THIQs to MPTP (a mitochondrial toxin), excluding neurotoxicity is mandatory.[1]

Protocol C: Mitochondrial Complex I Inhibition (Mito-Tox)

Rationale: Lipophilic cations can accumulate in mitochondria and inhibit NADH:ubiquinone oxidoreductase (Complex I), leading to ATP depletion and ROS generation.[1]

-

Assay: Colorimetric NADH oxidation rate in isolated mitochondria.

-

Control: Rotenone (Positive Control, potent Complex I inhibitor).[1]

-

Procedure:

Protocol D: SH-SY5Y Cytotoxicity[1]

-

Cell Line: SH-SY5Y (Human neuroblastoma, dopaminergic phenotype).[1]

-

Exposure: 24 and 48 hours.

-

Readout: MTT or Resazurin (Metabolic health) AND LDH Release (Membrane integrity).[1]

-

Interpretation: If

(Viability) is close to

Part 5: Synthesis & Structure Verification[1]

For researchers synthesizing the compound de novo for these studies, the Suzuki-Miyaura Coupling is the most reliable route to the 7-phenyl isomer.[1]

Caption: Synthesis of 7-Ph-THIQ via Palladium-catalyzed cross-coupling.

Verification:

-

1H NMR (DMSO-d6): Look for the diagnostic multiplet of the 7-phenyl protons and the shielding pattern of the isoquinoline backbone.

-

Purity: Must be >95% by HPLC before use in biological assays to ensure observed effects are not due to palladium or boronic acid residues.

References

-

Synthesis of Phenyl-THIQ Analogs: Title: Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines.[1][2][3] Source: NIH / PubMed Central.[1] URL:[Link] (Note: Provides general methods for THIQ synthesis and salt formation).

-

THIQ Pharmacology Review: Title: Biological Activities of Tetrahydroisoquinoline Derivatives.[1][2][3][4][5][6] Source: Journal of Organic and Pharmaceutical Chemistry.[1] URL:[Link]

-

Neurotoxicity Screening Protocols: Title: 1,2,3,4-Tetrahydroisoquinoline derivatives: uptake by dopamine transporter and activity to induce parkinsonism.[1] Source: PubMed.[1] URL:[Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Preliminary Cytotoxicity Screening of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline Derivatives

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids (e.g., Trabectedin) and synthetic drugs (e.g., Quinapril). While classical modifications focus on the N-2, C-1, and C-3 positions, the 7-Phenyl-1,2,3,4-tetrahydroisoquinoline subclass represents a strategic exploration of the benzenoid ring.

Introducing a phenyl group at the C-7 position significantly alters the physicochemical profile of the THIQ core, enhancing lipophilicity and expanding the molecule's ability to engage in

This technical guide outlines a rigorous, self-validating framework for the preliminary cytotoxicity screening of these derivatives. It moves beyond generic protocols to address the specific solubility and kinetic challenges posed by biaryl-THIQ systems.

Chemical Context & Rationale

Structural Activity Relationship (SAR)

The 7-phenyl substitution transforms the compact THIQ bicycle into a distinct biaryl system. In the context of cytotoxicity, this modification often drives:

-

Membrane Permeability: Increased LogP facilitates passive transport across the lipid bilayer.

-

Target Specificity: The 7-phenyl moiety acts as a "hydrophobic anchor," potentially increasing affinity for targets like the colchicine-binding site of tubulin or the hydrophobic clefts of MDM2.

Solubility Management

Critical Insight: 7-Phenyl derivatives often exhibit poor aqueous solubility compared to their unsubstituted parent compounds.

-

Protocol Adjustment: Stock solutions must be prepared in 100% DMSO at high concentration (e.g., 20-50 mM) and strictly kept below 0.5% (v/v) final DMSO concentration in the assay to prevent solvent-induced cytotoxicity masking the compound's effect.

Experimental Design Framework

Cell Line Selection Strategy

A robust preliminary screen requires a "3+1" panel: three cancer lines representing distinct tissue origins and genetic backgrounds, plus one non-malignant control to establish the Selectivity Index (SI).

| Cell Line | Tissue Origin | Rationale for THIQ Screening |

| MCF-7 | Breast (Adenocarcinoma) | Estrogen Receptor (ER+) positive; standard for evaluating hormonal modulation often seen in THIQs. |

| A549 | Lung (Carcinoma) | KRAS mutant; highly robust line for general cytotoxic assessment. |

| HepG2 | Liver (Hepatocellular) | Metabolic active; indicates if cytotoxicity requires bioactivation (e.g., CYP450 metabolism). |

| HUVEC / HEK293 | Normal Endothelium / Kidney | Control: Essential for calculating SI ( |

Assay Selection: The Dual-Readout Approach

To eliminate false positives caused by metabolic interference (common with redox-active isoquinolines), this guide mandates a Dual-Readout Strategy :

-

Primary Screen: CCK-8 (WST-8) . Superior to MTT because the formazan product is water-soluble, eliminating the solubilization step that introduces variability.

-